N-Pyridin-3-ylpropane-1,3-diamine
Overview
Description
N-Pyridin-3-ylpropane-1,3-diamine is a chemical compound with the molecular formula C8H13N3. It is a diamine derivative of pyridine, characterized by the presence of a pyridine ring attached to a propane-1,3-diamine moiety.
Scientific Research Applications
N-Pyridin-3-ylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Target of Action
It has been used to synthesize a water-soluble palladium (ii) complex, which acts as a catalyst for transfer hydrogenation of carbonyl compounds .
Mode of Action
N-Pyridin-3-ylpropane-1,3-diamine interacts with its targets by forming a complex with Palladium (II). This complex then acts as a catalyst for the transfer hydrogenation of carbonyl compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the transfer hydrogenation of carbonyl compounds. The compound, as part of a Palladium (II) complex, facilitates the reduction of carbonyl compounds to secondary alcohols . The downstream effects of this process depend on the specific carbonyl compounds involved and the context in which the reaction takes place.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst for the transfer hydrogenation of carbonyl compounds. It facilitates the reduction of these compounds to secondary alcohols . The specific effects depend on the carbonyl compounds involved and the context of the reaction.
Biochemical Analysis
Biochemical Properties
N-Pyridin-3-ylpropane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with palladium, which can act as catalysts in hydrogenation reactions . These interactions are crucial for the compound’s function in biochemical processes, as they facilitate the transfer of hydrogen atoms in reactions involving carbonyl compounds.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These effects can lead to changes in cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are essential for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell . The compound’s role in these pathways is crucial for its biochemical activity and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular processes and its potential therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical activity. The compound may be directed to these compartments by targeting signals or post-translational modifications . Its localization is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-3-ylpropane-1,3-diamine typically involves the reaction of pyridine-3-carboxaldehyde with 1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-3-ylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or other substituted compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Pyridin-3-ylpropane-1,3-diamine include:
- Pyridine-2,6-diamine
- Pyridine-3,5-diamine
- Pyridine-4,4-diamine
Uniqueness
This compound is unique due to its specific structure, which combines a pyridine ring with a propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N'-pyridin-3-ylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMAVYVCEUHMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650920 | |
Record name | N~1~-(Pyridin-3-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-11-1 | |
Record name | N~1~-(Pyridin-3-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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